1-(2-thien-2-ylethyl)-1H-tetrazole-5-thiol
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Overview
Description
1-(2-Thien-2-ylethyl)-1H-tetrazole-5-thiol is a heterocyclic compound that features both a thiophene ring and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-thien-2-ylethyl)-1H-tetrazole-5-thiol typically involves the reaction of thiophene derivatives with tetrazole precursors. . The reaction conditions often require the use of bases such as triethylamine and solvents like acetonitrile.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Thien-2-ylethyl)-1H-tetrazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form thiophene 1,1-dioxide derivatives.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene or tetrahydrothiophene.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents like bromine or nucleophiles such as amines under acidic or basic conditions.
Major Products:
Oxidation: Thiophene 1,1-dioxide derivatives.
Reduction: Dihydrothiophene or tetrahydrothiophene.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
1-(2-Thien-2-ylethyl)-1H-tetrazole-5-thiol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-thien-2-ylethyl)-1H-tetrazole-5-thiol involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as DNA gyrase and topoisomerase IV by binding to their active sites, thereby interfering with bacterial DNA replication . The thiophene and tetrazole rings play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(2-Thien-2-ylethyl)piperazine: Shares the thiophene moiety but differs in the presence of a piperazine ring.
2-(Thien-2-yl)naphtho[1,2-d]thiazole: Contains a thiophene ring fused with a naphtho[1,2-d]thiazole structure.
Uniqueness: 1-(2-Thien-2-ylethyl)-1H-tetrazole-5-thiol is unique due to the presence of both thiophene and tetrazole rings, which confer distinct chemical reactivity and biological activity. This dual-ring system allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(2-thiophen-2-ylethyl)-2H-tetrazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4S2/c12-7-8-9-10-11(7)4-3-6-2-1-5-13-6/h1-2,5H,3-4H2,(H,8,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJJFBTYTMIJHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCN2C(=S)N=NN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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